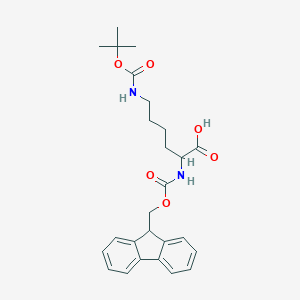

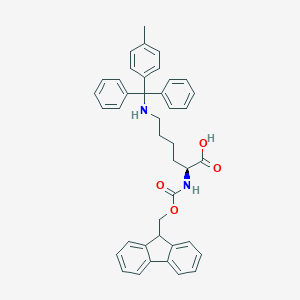

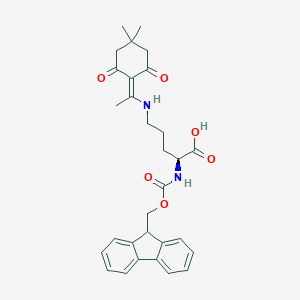

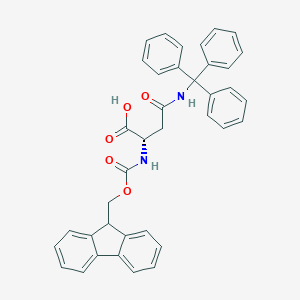

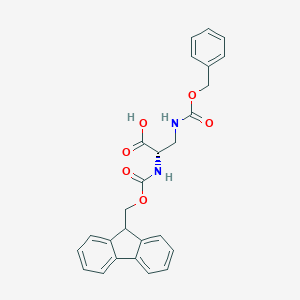

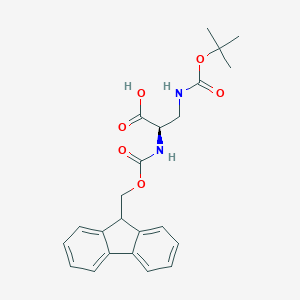

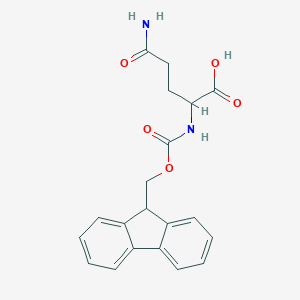

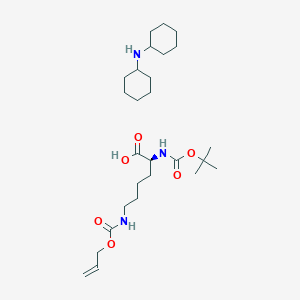

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve the protection of the amino groups with the respective allyloxy carbonyl and tert-butoxycarbonyl groups, followed by the coupling of these with the hexanoic acid backbone. The exact methods and conditions would depend on various factors, including the specific reagents and catalysts used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl groups would likely result in regions of polarity within the molecule, while the alkyl chains would be relatively nonpolar .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. The amino groups could act as nucleophiles in substitution or addition reactions, while the carbonyl groups could be involved in condensation reactions or other reactions typical of carbonyl chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would likely be affected by the polarity of its functional groups, while its melting and boiling points would be influenced by the size and shape of the molecule .Wissenschaftliche Forschungsanwendungen

-

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Field : Organic Chemistry

- Application : This process is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Field : Organic Chemistry

- Application : This process is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

-

Deprotection of the N-tert-butyloxycarbonyl (N-Boc) group

- Field : Organic Chemistry

- Application : This process is used for the selective deprotection of the N-Boc group from a structurally diverse set of compounds .

- Method : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .

- Results : This mild procedure was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

-

Synthesis of N-heterocycles via sulfinimines

- Field : Organic Chemistry

- Application : Chiral sulfinamides are among the best known chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .

- Method : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades .

- Results : This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .

Safety And Hazards

Zukünftige Richtungen

Future research on this compound could potentially explore its synthesis, properties, and potential applications in more detail. This could include studies to optimize its synthesis, investigations of its reactivity and behavior in various conditions, and assessments of its potential uses in fields such as organic synthesis or medicinal chemistry .

Eigenschaften

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVAVNGGMCSJEA-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584949 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dicyclohexylamine (S)-6-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)hexanoate | |

CAS RN |

110637-52-0 | |

| Record name | N~2~-(tert-Butoxycarbonyl)-N~6~-{[(prop-2-en-1-yl)oxy]carbonyl}-L-lysine--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.